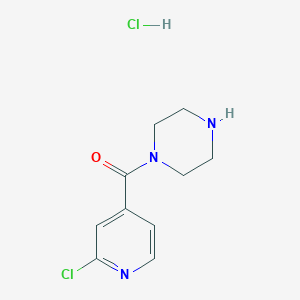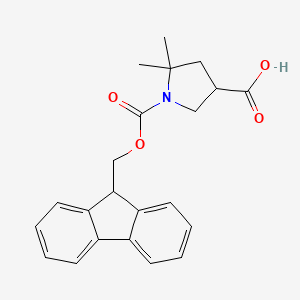
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s likely used in organic chemistry as a building block for more complex molecules.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the fluorene and pyrrolidine groups . These groups can participate in various types of bonding and interactions, which can greatly influence the compound’s properties.科学的研究の応用
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is prominently utilized to protect hydroxy groups in the synthesis of complex molecules. It offers compatibility with a variety of acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions. This attribute is particularly valuable in the synthesis of nucleic acid sequences and peptides, where selective deprotection is a critical step (Gioeli & Chattopadhyaya, 1982).
Synthesis of Polyamides
Another significant application is in the synthesis of diphenylfluorene-based aromatic polyamides. These polymers, derived from fluorene carboxylic acids, display remarkable thermal stability and solubility in organic solvents. Their synthesis involves the polycondensation of specially designed fluorene-derived diacids with aromatic diamines. Such materials are of interest for their potential use in high-performance plastics and electronics due to their excellent thermal properties and solubility (Hsiao, Yang, & Lin, 1999).
Hydrogen Bonding and Molecular Structures
The intrinsic hydrogen bonding capabilities of fluorene carboxylic acids, such as 9-oxo-9H-fluorene-1-carboxylic acid, have been studied for their potential in constructing complex molecular architectures. These structures are pivotal in understanding molecular interactions that are fundamental to the development of new materials and catalytic systems (Coté, Lalancette, & Thompson, 1996).
Synthesis of Hydroxamic Acids
Fmoc chemistry also facilitates the synthesis of N-alkylhydroxamic acids through solid-phase approaches. This methodology is crucial for creating libraries of compounds for drug discovery and biochemical research, demonstrating the versatility and utility of Fmoc-protected intermediates in modern organic synthesis (Mellor & Chan, 1997).
Advanced Material Synthesis
The fluorenylmethoxycarbonyl moiety plays a role in the synthesis of advanced materials, such as lanthanide-based coordination polymers. These materials, synthesized from fluorene-derived carboxylic acids, exhibit unique photophysical properties, making them suitable for applications in sensing, imaging, and light-emitting devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).
作用機序
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)11-14(20(24)25)12-23(22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFGEKWTOEGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

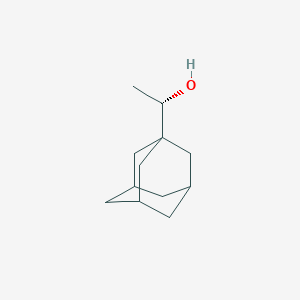
![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)
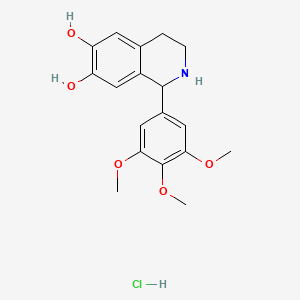
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2938076.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2938077.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2938078.png)
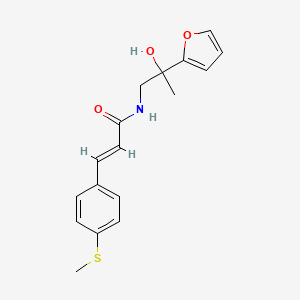
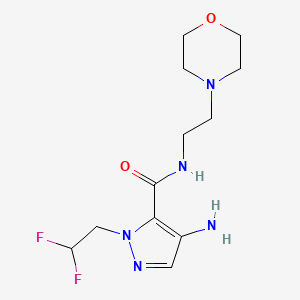


![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2938090.png)
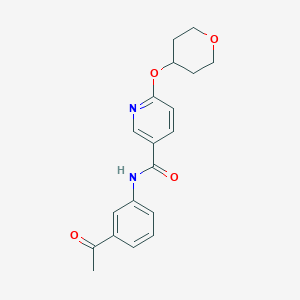
![(4-methylquinolin-6-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938092.png)
